molecular formula C19H31ClN2O B6269991 N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride CAS No. 2418731-59-4

N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride

Cat. No.: B6269991
CAS No.: 2418731-59-4
M. Wt: 338.9
InChI Key:
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Description

This compound is an amine, which is a class of organic compounds that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, in which one or more of the hydrogens has been replaced by an alkyl or aryl group . The compound also contains a cycloalkane ring, which is a type of hydrocarbon where carbon atoms are connected in a ring or cyclic structure .


Molecular Structure Analysis

The compound contains a cycloalkane ring, which is a closed ring of carbon atoms . It also contains an amine group, which consists of a nitrogen atom bonded to hydrogen atoms, or organic substituents .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including acylation, alkylation, and reactions with acids to form amine salts . Cycloalkanes can undergo reactions such as hydrogenation, halogenation, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size of the cycloalkane ring, the presence and position of functional groups, and the overall molecular shape .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, amines can be irritants and some can be toxic . Cycloalkanes are typically nonpolar and may be flammable .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride involves the reaction of 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid with N-methyl-3-aminopentan-4-ol followed by the conversion of the resulting amide to the hydrochloride salt.", "Starting Materials": [ "6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid", "N-methyl-3-aminopentan-4-ol", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid is reacted with N-methyl-3-aminopentan-4-ol in the presence of diethyl ether and sodium hydroxide to form N-(3-amino-4-methylpentyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide.", "Step 2: The resulting amide is then treated with hydrochloric acid in methanol to form N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride." ] }

2418731-59-4

Molecular Formula

C19H31ClN2O

Molecular Weight

338.9

Purity

85

Origin of Product

United States

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